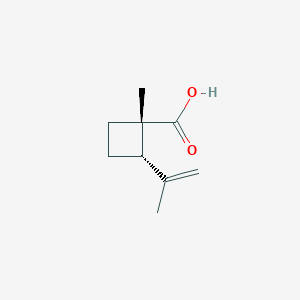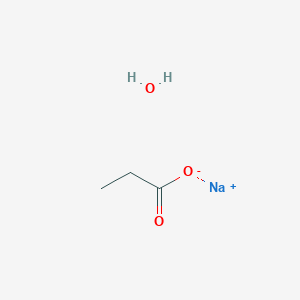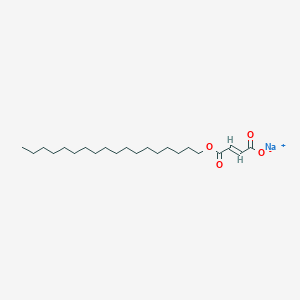
4-Chloroindole
説明
4-Chloroindole is a reagent used for chemical synthesis . One of its popular applications involves reacting with acetic acid to produce 4-Chloroindole-3-acetic acid (4-Cl-IAA), an auxin, which is a natural plant hormone and may be a death signaling hormone for maturing seeds .
Synthesis Analysis
4-Chloroindole is a reagent for chemical synthesis. It is often reacted with acetic acid to produce 4-Chloroindole-3-acetic acid (4-Cl-IAA) .Molecular Structure Analysis
The molecular formula of 4-Chloroindole is C8H6ClN . It has an average mass of 151.593 Da and a monoisotopic mass of 151.018875 Da .Chemical Reactions Analysis
4-Chloroindole is used in various chemical reactions. For instance, it reacts with acetic acid to produce 4-Chloroindole-3-acetic acid (4-Cl-IAA) . It is also involved in the biotransformation of chloro-substituted indoles to valuable indigoids .Physical And Chemical Properties Analysis
4-Chloroindole has a boiling point of 129-130 °C/4 mmHg . It has a density of 1.259 g/mL at 25 °C . It is soluble in ethanol at 50 mg/mL, clear, and colorless .科学的研究の応用
1. Plant Growth and Development
4-Chloroindole-3-acetic acid (4-Cl-IAA) is a significant auxin that influences plant growth in various species. It has been identified as a naturally occurring auxin in the Vicieae tribe of the Fabaceae family, including in species like Pisum sativum and Vicia faba. The role of 4-Cl-IAA in plant growth and development, especially in these species, is a key area of study (Reinecke, 2004).
2. Synthetic Chemistry and Drug Development
4-Chloroindoles can be synthesized from 2,3-dichloroaniline derivatives, with the application of palladium-dihydroxyterphenylphosphine catalysts. This method is utilized in the one-pot synthesis of 2,4-disubstituted indoles, a process relevant in the field of organic synthesis and drug development (Yamaguchi & Manabe, 2014).
3. Biodegradation and Environmental Remediation
Exiguobacterium sp. PMA can degrade 4-chloroindole, using it as a sole carbon and energy source. This finding is significant for environmental remediation, particularly for biodegrading 4-chloroindole-contaminated sites (Arora & Bae, 2015).
4. Auxin Bioassays and Plant Hormone Analysis
The synthesis and study of 4-chloroindole-3-acetic acid and its esters have provided insights into their potent elongation activity in plant bioassays, surpassing the activity of indole-3-acetic acid in some cases. This research is vital for understanding plant hormone activities and their applications in agriculture (Katayama, 2000).
5. Phylogenetic Studies in Fabaceae
The presence and biosynthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) in seeds of Fabaceae species like Medicago, Melilotus, and Trifolium have been studied for their evolutionary significance. This research provides phylogenetically informative traits within the Fabaceae family (Lam et al., 2016).
6. Molecular Structure Analysis
Studies on the molecular structure and vibrational spectra of chloroindole, including 4-chloroindole, offer insights into the effects of chloro atom position on molecular properties. This research is relevant in the field of structural chemistry and molecular physics (Ozisik et al., 2008).
Safety And Hazards
特性
IUPAC Name |
4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZRCRXNHITBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Record name | 4-chloroindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179894 | |
| Record name | 4-Chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroindole | |
CAS RN |
25235-85-2, 136669-25-5 | |
| Record name | 4-Chloroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25235-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025235852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25235-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 136669-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)




